molecular formula C20H27N5O4 B2793629 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941885-88-7

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2793629
Número CAS: 941885-88-7
Peso molecular: 401.467
Clave InChI: YOOKMBMYEBGKGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 1H-purine-2,6(3H,7H)-dione class, characterized by a xanthine core (1,3-dimethylxanthine) with substitutions at positions 7 and 6. The structural features include:

  • Position 8: An isopropylamino group, introducing steric bulk and secondary amine functionality.
  • Positions 1 and 3: Methyl groups, typical in xanthine derivatives to modulate pharmacokinetic properties.

Propiedades

IUPAC Name

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-12(2)21-19-22-17-16(18(27)24(5)20(28)23(17)4)25(19)10-14(26)11-29-15-8-6-13(3)7-9-15/h6-9,12,14,26H,10-11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKMBMYEBGKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC(C)C)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Substituent Variations at Position 8

The 8-position modifications significantly influence biological activity. Key comparisons include:

Compound Name Substituent at Position 8 Biological Activity/Target Key Findings Reference
Target Compound Isopropylamino Not explicitly stated Hypothesized to target TryS or kinases based on structural analogs.
TC227 (PD class) (Z)-2-(2,4-Dihydroxybenzylidene)hydrazinyl Trypanothione synthetase (TryS) inhibition IC50 values in µM range; species-specific inhibition (e.g., TbTryS, LiTryS).
8-(Ethylsulfonyl)-1,3,7-trimethyl analog Ethylsulfonyl Necroptosis inhibition (MLKL targeting) IC50 = 273 nM; improved solubility due to sulfonyl group.
8-Bromo-1,3-dimethyl-7-R derivatives Bromo or thio groups Broad-spectrum drug candidates Functionalized via nucleophilic substitution for diverse pharmacological activity.

Structural Insights :

  • Isopropylamino vs. Sulfonyl Groups: The isopropylamino group in the target compound may enhance binding to amine-sensitive pockets (e.g., TryS active sites), whereas sulfonyl groups (as in ) improve metabolic stability.
  • Hydrazinyl Derivatives (TC227) : The hydrazine linker in TC227 enables π-π stacking with aromatic residues in TryS, a feature absent in the target compound .

Substituent Variations at Position 7

The 7-position hydroxy-phenoxypropyl chain is critical for solubility and target engagement. Comparisons include:

Compound Name Substituent at Position 7 Key Features
Target Compound 2-Hydroxy-3-(p-tolyloxy)propyl p-Tolyl group enhances lipophilicity; hydroxy groups aid solubility.
7-(But-2-yn-1-yl) analogs (Linagliptin intermediates) But-2-yn-1-yl Alkyne group used in click chemistry for conjugation; antidiabetic applications.
7-(3-Phenylpropyl) derivatives 3-Phenylpropyl Increased aromatic interactions; explored in CNS-targeting agents.

Functional Implications :

  • p-Tolyloxy vs. Phenoxy: The p-tolyl group (methyl-substituted phenyl) in the target compound may enhance membrane permeability compared to unsubstituted phenoxy groups (e.g., in TC227) .
  • Hydroxypropyl vs. Alkyne Chains : The hydroxypropyl moiety supports aqueous solubility, whereas alkynyl groups (as in ) facilitate synthetic modifications.

Spectroscopic Comparison :

  • 1H-NMR : Methyl groups at δ 3.2–3.4 ppm (N-CH3) and aromatic protons at δ 6.8–7.4 ppm (p-tolyl) align with analogs like TC227 .
  • Mass Spectrometry : Expected [M+H]+ ~450–470 Da, similar to PD-class compounds .

Q & A

Q. What systematic approaches study structure-crystallography relationships?

  • Methodological Answer : Compare crystal packing of analogs:
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds in the purine core stabilize planar conformations.
  • Packing Motifs : p-Tolyloxy groups induce π-stacking (3.5 Å spacing) vs. morpholine analogs forming hydrogen-bonded chains .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.